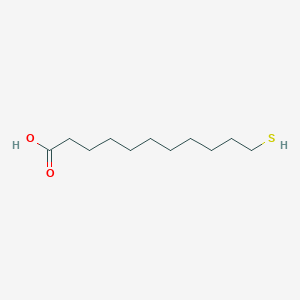

11-巯基十一酸

描述

11-Mercaptoundecanoic acid (MUA) is used as a self-assembled monolayer (SAM) which has a long alkane chain and carboxyl containing thiols . MUA is highly packed and has self-organized surface monolayers . It is a pH responsive ligand which facilitates the dispersion of nanoparticles into water and solvent-based media .

Synthesis Analysis

A one-pot approach is reported to prepare fluorescent gold nanoclusters (AuNCs) from HAuCl4 by simply using 11-mercaptoundecanoic acid (11-MUA) as a reducing and capping agent, in an aqueous solution of NaOH at room temperature .

Molecular Structure Analysis

The molecular formula of 11-Mercaptoundecanoic acid is C11H22O2S . It has long alkane chains and carboxyl containing thiols that are highly packed and form a self-assembled monolayer (SAM) .

Chemical Reactions Analysis

11-Mercaptoundecanoic acid can be used to prepare fluorescent gold nanoclusters (AuNCs) from HAuCl4 . The fluorescence of 11-MUA-AuNCs can be quenched by several metal ions but selectively by Cr3+ ions when using EDTA as the masking agents for other metal ions .

Physical And Chemical Properties Analysis

11-Mercaptoundecanoic acid has a melting point of 46-50 °C (lit.) . It is used as a self-assembled monolayer (SAM) which has a long alkane chain and carboxyl containing thiols .

科学研究应用

Fluorometric Hydrogen Sulfide Determination

MUA-capped gold nanoclusters (MUA-Au NCs) exhibit an unusual aggregation-enhanced emission (AEE) which is particularly strong when aggregated in aqueous media. This property is utilized for the selective fluorometric determination of hydrogen sulfide (H2S). The presence of H2S enhances the fluorescence of MUA-Au NCs due to the strong sulfur-gold bonding affinity .

Folic Acid Detection

MUA is used to create a ratiometric fluorescence strategy for the specific detection of folic acid (FA). The fluorescence color of the probe, which consists of MUA-protected gold nanoclusters, can be altered by varying the concentration of FA. This method has a wide linear response range and an excellent detection limit, making it suitable for determining FA in human serum samples .

Medical Diagnostics

MUA forms self-assembled monolayers (SAMs) that are integrated into microfluidic surface plasmon resonance (SPR) systems. These systems are used for the detection and quantification of bacteria, which is crucial in medical diagnostics .

Bio-functionalization of Electrodes

MUA is employed to bio-functionalize screen-printed gold electrodes (SPGEs). These modified electrodes are used for the detection and quantification of dengue, showcasing MUA’s role in enhancing the sensitivity and specificity of diagnostic tools .

Nanoparticle Dispersion

As a pH-responsive ligand, MUA facilitates the dispersion of nanoparticles into water and solvent-based media. This application is significant in the preparation of nanomaterials for various scientific and industrial processes .

作用机制

Target of Action

The primary target of 11-Mercaptoundecanoic acid (MUA) is the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Mycobacterium tuberculosis . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP .

Mode of Action

MUA interacts with its target through a Lewis acid-base reaction . The sulfur atom in the thiol group of MUA forms a strong bond with the target enzyme, thereby influencing its function .

Biochemical Pathways

fatty acid synthesis pathway . By interacting with the 3-oxoacyl-[acyl-carrier-protein] synthase 3, MUA could potentially influence the production rate of fatty acids .

Pharmacokinetics

It is known that mua forms aself-assembled monolayer (SAM) , which could influence its absorption and distribution

Result of Action

MUA modifies the surface of nanoparticles, facilitating their dispersion into water and solvent-based mediums . This property makes MUA a valuable tool in nanotechnology, where it is used to functionalize nanoparticles for various applications .

Action Environment

MUA is a pH-responsive ligand , meaning its action can be influenced by the pH of the environment . This property allows MUA to facilitate the dispersion of nanoparticles into various mediums, depending on the pH . Additionally, the long alkane chains in MUA contribute to its stability, making it resistant to changes in the environment .

安全和危害

未来方向

11-Mercaptoundecanoic acid has a certain surface activity and can be used as an emulsifier and surfactant raw material . It can also be used to prepare metal sulfide nanoparticles and synthesize organic sulfide compounds . Furthermore, it can be used as a catalyst in organic synthesis and a promoter in the rubber industry .

属性

IUPAC Name |

11-sulfanylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOLZNVIRIHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337585 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Mercaptoundecanoic acid | |

CAS RN |

71310-21-9 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)

![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)